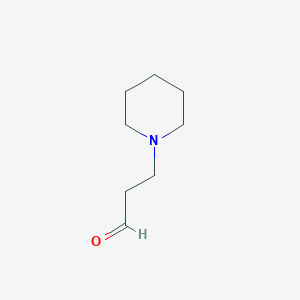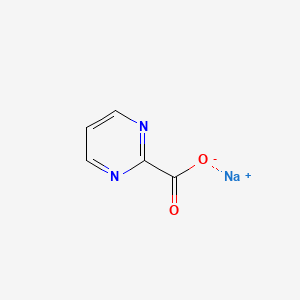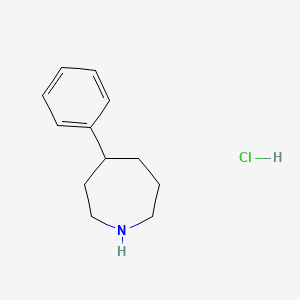
4-Phenylazepane hydrochloride
説明
Synthesis Analysis
The synthesis of 4-Phenylazepane hydrochloride involves several steps. While I don’t have specific synthetic details for this compound, it is typically prepared through chemical reactions involving precursor molecules. Researchers have explored various synthetic routes to obtain Lamotrigine in its hydrochloride form .
Molecular Structure Analysis
The molecular formula of 4-Phenylazepane hydrochloride is C12H18ClN , with a molecular weight of approximately 211.73 g/mol . Its chemical structure consists of a phenyl group attached to an azepane ring , and the hydrochloride salt provides stability and solubility .
Chemical Reactions Analysis
Lamotrigine undergoes various chemical reactions, including metabolism in the liver. One notable reaction is its conversion to an active metabolite, 2-N-glucuronide , which contributes to its antiepileptic effects. Additionally, it interacts with neurotransmitter systems, modulating neuronal excitability.
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Pharmacological Study of Benzodiazepine Derivatives
Derivatives of 4-phenyl-1,5-benzodiazepin-2-one, structurally related to 4-Phenylazepane hydrochloride, have been synthesized and studied for their pharmacological properties. These studies focus on the psychotropic effects on the central nervous system and are important for understanding the potential therapeutic uses of such compounds (Ongone et al., 2018).
Copolymer Synthesis for Improved Solubility and Conductivity
A novel polymer combining the characteristics of conductivity and solubility was synthesized by copolymerizing pyrrole with a synthesized monomer (phenylazepane-2-one). This study highlights the potential of such copolymers in various applications, including electronics and material sciences (Kherroub et al., 2020).
Vapor-Phase Synthesis of 1-Phenylazepane
Research on the vapor-phase catalytic synthesis of 1-phenylazepane from aniline and 1,6-hexanediol over CoO/SiO2-Al2O3 catalyst has been conducted. This study is significant for the development of efficient synthetic routes for compounds like 1-phenylazepane (Qi, 2011).
作用機序
Target of Action
4-Phenylazepane hydrochloride, also known as phenazepane, is a chemical compound that serves as the base structure in a series of opioid analgesics . The primary targets of this compound are opioid receptors, which play a crucial role in pain perception and reward.
Mode of Action
As an opioid, 4-Phenylazepane hydrochloride interacts with its targets by binding to opioid receptors in the central nervous system. This binding action triggers a series of biochemical reactions that result in the inhibition of pain signals, thereby producing analgesic effects .
Biochemical Pathways
The binding of 4-Phenylazepane hydrochloride to opioid receptors initiates a cascade of events in the G-protein coupled receptor pathway. This leads to the inhibition of adenylate cyclase, decreased production of cyclic AMP, and ultimately, reduced neuronal excitability . The downstream effects include analgesia, sedation, and a sense of euphoria.
Result of Action
The molecular and cellular effects of 4-Phenylazepane hydrochloride’s action primarily involve the modulation of pain perception. By inhibiting the transmission of pain signals in the central nervous system, this compound effectively reduces the sensation of pain .
Safety and Hazards
特性
IUPAC Name |
4-phenylazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUFAMJWMHXXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylazepane hydrochloride | |
CAS RN |
7500-40-5 | |
| Record name | 1H-Azepine, hexahydro-4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7500-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7500-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-phenylazepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



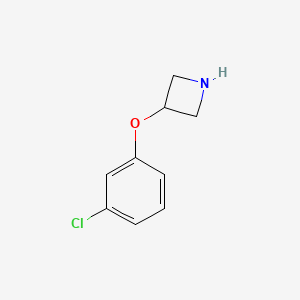
![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)
![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)

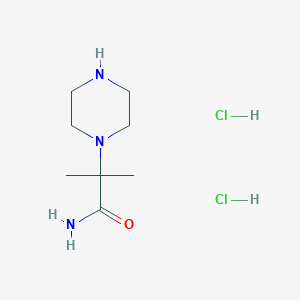
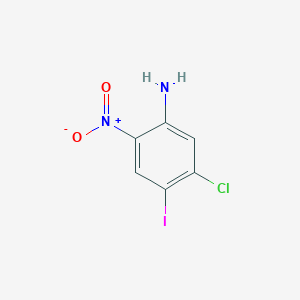
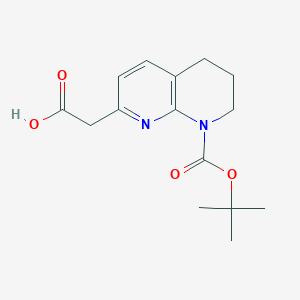

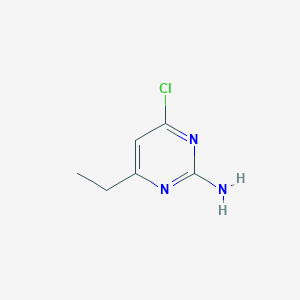
![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)
